REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[O:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1.O.[NH2:17]N>CO.[Ni]>[NH2:17][C:6]1[C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
Intermediate 38
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1OC1=C2C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filterate was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
further extracted with ethyl acetate (3×25 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=2OC3=C(C21)C=CC=C3)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |